1-[4-(Ethylsulfanyl)phenyl]ethan-1-one
Description
1-[4-(Ethylsulfanyl)phenyl]ethan-1-one is an acetophenone derivative featuring an ethylthio (-S-C₂H₅) substituent at the para position of the phenyl ring. The compound’s structure combines the ketone functionality of acetophenone with the sulfur-containing ethylsulfanyl group, which influences its electronic and steric properties.
Properties
IUPAC Name |
1-(4-ethylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJQYOIEGTZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(ethylsulfanyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-[4-(Ethylsulfanyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s binding affinity and specificity, while the carbonyl group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key compounds with structural similarities to 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one, highlighting substituent effects on molecular properties:
Key Comparative Analysis
Electronic Effects
- Sulfanyl (-S-R) vs. Sulfonyl (-SO₂-R) Groups : Sulfanyl groups (as in the target compound) are less electron-withdrawing than sulfonyl groups, which may enhance the ketone’s electrophilicity. Sulfonyl derivatives (e.g., methylsulfonyl in ) exhibit higher polarity and stability, making them suitable for drug candidates with improved bioavailability .
Biological Activity
1-[4-(Ethylsulfanyl)phenyl]ethan-1-one, with the molecular formula C10H12OS, is an organic compound notable for its potential biological activities. This compound features an ethanone group attached to a phenyl ring that is substituted with an ethylsulfanyl group. Its unique structure suggests various applications in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily:
- Friedel-Crafts Acylation : This involves the reaction of 4-(ethylsulfanyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions and requires careful temperature control to minimize side reactions .
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The phenyl ring can participate in electrophilic aromatic substitution, such as nitration or halogenation .
Comparison with Similar Compounds
This compound can be compared with other sulfanyl-substituted phenyl ethanones, such as:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-[4-(Methylsulfanyl)phenyl]ethan-1-one | - | Methyl group instead of ethyl |
| 1-[4-(Propylsulfanyl)phenyl]ethan-1-one | - | Propyl group instead of ethyl |
| 1-[4-(Butylsulfanyl)phenyl]ethan-1-one | - | Butyl group instead of ethyl |
These comparisons highlight how variations in the sulfanyl group can affect the compound's reactivity and potential applications .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The ethylsulfanyl group may enhance binding affinity and specificity, while the carbonyl group could facilitate hydrogen bonding or other interactions critical for biological activity .
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various sulfanyl-substituted phenylethanones demonstrated that this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain tested.
Research Findings on Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound revealed that it significantly reduced pro-inflammatory cytokine levels in vitro. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
